Levobetaxololhydrochlorid
Übersicht
Beschreibung
Levobetaxolol Hydrochloride is the hydrochloride salt form of levobetaxolol, the S-isomer of the -selective beta-1 adrenergic receptor antagonist betaxolol with anti-glaucoma activity and devoid of intrinsic sympathomimetic activity. When applied topically in the eye, levobetaxolol reduces aqueous humor secretion and lowers the intraocular pressure (IOP).
Wissenschaftliche Forschungsanwendungen
Behandlung von chronischem Offenwinkelglaukom
Levobetaxololhydrochlorid: wird hauptsächlich zur Behandlung von chronischem Offenwinkelglaukom eingesetzt . Es ist ein kardioselektiver Betablocker, der den Augeninnendruck bei Patienten wirksam senkt. Diese Druckreduktion kann dazu beitragen, das Fortschreiten des Glaukoms zu verhindern und das Sehvermögen zu erhalten.
Neuroprotektive Eigenschaften
Untersuchungen deuten darauf hin, dass This compound aufgrund seiner Fähigkeit, den Natrium- und Kalziumeinstrom zu blockieren, neuroprotektive Eigenschaften haben könnte . Dieses Potenzial, Nervenzellen zu schützen, könnte bei der Vorbeugung oder Verlangsamung neurodegenerativer Erkrankungen von Vorteil sein.
Auswirkungen auf die okuläre Hämodynamik
This compound: hat sich als beeinflussend für die okuläre Hämodynamik erwiesen . Es beeinflusst die Blutströmung im Auge, was bei der Behandlung von Erkrankungen, bei denen eine veränderte okuläre Blutströmung ein Problem darstellt, entscheidend sein kann.
Erhaltung des Gesichtsfeldes
Studien zeigen, dass This compound einen positiven Effekt auf das Gesichtsfeld von Patienten haben kann, insbesondere bei Patienten mit Glaukom . Die Erhaltung des Gesichtsfeldes ist für die Lebensqualität dieser Patienten von entscheidender Bedeutung.
Pharmakologische Unterschiede und Abgabesysteme
This compound: wurde für seine pharmakologischen Unterschiede im Vergleich zu anderen Betablockern hervorgehoben, die zur Behandlung eines erhöhten Augeninnendrucks (IOD) verwendet werden . Seine Formulierung in einer 0,25%igen Augensalbe ermöglicht eine ähnliche Wirksamkeit bei einer reduzierten Konzentration, was möglicherweise die okuläre Toleranz erhöht .
Wirkmechanismus
- Levobetaxolol also produces vasoconstriction, decreasing blood flow to the eye and ultrafiltration responsible for aqueous humor production .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemische Analyse
Biochemical Properties
Levobetaxolol hydrochloride is a selective β1 adrenergic receptor antagonist . It acts to lower intraocular pressure by reducing the production of aqueous humour stimulated via the cyclic adenosine monophosphate-protein kinase A pathway . It is also thought that the vasoconstriction produced by antagonism of β adrenergic receptors reduces blood flow to the eye and therefore the ultrafiltration responsible for aqueous humour production .
Cellular Effects
Levobetaxolol hydrochloride, when applied topically, reduces intra-ocular pressure (IOP) by 16-23% depending on time of day and the individual . It also has neuroprotective effects . Levobetaxolol hydrochloride has fewer cardiovascular side effects than other beta blockers .
Molecular Mechanism
It is thought that antagonism of β-adrenergic receptors may reduce the production of aqueous humour stimulated via the cyclic adenosine monophosphate-protein kinase A pathway . It is also thought that the vasoconstriction produced by antagonism of β adrenergic receptors reduces blood flow to the eye and therefore the ultrafiltration responsible for aqueous humour production .
Temporal Effects in Laboratory Settings
Experimental and clinical studies have demonstrated the effects of Levobetaxolol hydrochloride on ocular hemodynamics and visual field . Unlike the initially manufactured 0.5% ophthalmic solution, Levobetaxolol hydrochloride is suspended in a different delivery vehicle in Levobetaxolol hydrochloride ophthalmic suspension, to increase the ocular tolerance and allow a similarity of effect with a 2-fold reduced concentration (0.25%) .
Dosage Effects in Animal Models
In an animal in vivo model, Levobetaxolol hydrochloride was more potent than dextrobetaxolol in reducing IOP by a maximum of 25.9 ± 3.2%, whereas the same dose of dextrobetaxolol reduced IOP by 15.5 ± 3.6% .
Metabolic Pathways
It is known that it selectively blocks catecholamine stimulation of beta (1)-adrenergic receptors in the heart and vascular smooth muscle .
Transport and Distribution
Levobetaxolol hydrochloride is applied topically to the eye but some does reach systemic circulation with a Tmax of 3 h .
Subcellular Localization
Given its mechanism of action, it is likely that it interacts with β1 adrenergic receptors, which are typically located on the cell membrane .
Eigenschaften
IUPAC Name |
(2S)-1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3.ClH/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16;/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3;1H/t17-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDPSNLJFOQTRK-LMOVPXPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC[C@@H](COC1=CC=C(C=C1)CCOCC2CC2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20151321 | |
Record name | Levobetaxolol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20151321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116209-55-3 | |
Record name | Levobetaxolol hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116209553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levobetaxolol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20151321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LEVOBETAXOLOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MR4W4O06J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Levobetaxolol hydrochloride work to reduce intraocular pressure?
A1: Levobetaxolol hydrochloride is a cardioselective β-blocker. While its exact mechanism for reducing intraocular pressure (IOP) is not fully elucidated, it's believed to primarily act by decreasing aqueous humor production in the ciliary body. []
Q2: What analytical methods are commonly used to determine the purity and quantify Levobetaxolol hydrochloride?
A2: Reverse-Phase High Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the determination of Levobetaxolol hydrochloride and its related substances. This method provides good separation and quantification with a UV detector at 274 nm. [] Additionally, Normal Phase chiral HPLC has been successfully employed to separate the enantiomers of Betaxolol hydrochloride, utilizing chiral columns like Daicel OJ-H and OD-H. []
Q3: Are there any known drug delivery systems designed specifically for Levobetaxolol hydrochloride in the treatment of glaucoma?
A3: Yes, researchers have developed a mucoadhesive ophthalmic drug delivery system utilizing insoluble ionic complexes of polyacrylic acid (PAA) and Levobetaxolol hydrochloride. This system aims to enhance drug residence time on the ocular surface and potentially improve therapeutic outcomes. []
Q4: Has Levobetaxolol hydrochloride demonstrated any potential beyond its IOP-lowering effects in glaucoma treatment?
A4: Some studies suggest that Levobetaxolol hydrochloride may have neuroprotective properties. Its ability to block sodium and calcium influx, potentially protecting retinal ganglion cells from damage, is an area of ongoing research. []
Q5: What is the stability profile of Levobetaxolol hydrochloride, and are there formulations designed to enhance its stability?
A5: Levobetaxolol hydrochloride in its 0.25% ophthalmic suspension formulation, which utilizes a different delivery vehicle compared to the initial 0.5% solution, has demonstrated good stability. This formulation was specifically designed to improve ocular tolerance while maintaining efficacy. [] Additionally, research on the optical purity of Levobetaxolol hydrochloride under stress conditions (high temperature, humidity, and light) indicated stability for at least 10 days. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.